[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1447964-75-1
VCID: VC3090033
InChI: InChI=1S/C10H9NO2S/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5H,6,11H2
SMILES: C1=COC(=C1)C(=O)C2=CC=C(S2)CN
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol

[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine

CAS No.: 1447964-75-1

Cat. No.: VC3090033

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine - 1447964-75-1

Specification

CAS No. 1447964-75-1
Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
IUPAC Name [5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanone
Standard InChI InChI=1S/C10H9NO2S/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5H,6,11H2
Standard InChI Key AHVHODLTLNNKRP-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(=O)C2=CC=C(S2)CN
Canonical SMILES C1=COC(=C1)C(=O)C2=CC=C(S2)CN

Introduction

Chemical Properties and Structural Characterization

Basic Identification and Physical Properties

[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine is an organic compound with molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol. This heterocyclic compound features a furan ring connected to a thiophene ring through a carbonyl bridge, with an aminomethyl group attached to the 2-position of the thiophene.

PropertyValue
CAS Registry Number1447964-75-1
Molecular FormulaC₁₀H₉NO₂S
Molecular Weight207.25 g/mol
IUPAC Name[5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanone
Standard InChIInChI=1S/C10H9NO2S/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5H,6,11H2
Standard InChIKeyAHVHODLTLNNKRP-UHFFFAOYSA-N
SMILESC1=COC(=C1)C(=O)C2=CC=C(S2)CN

Structural Features

The structure of [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine contains several key functional groups that influence its chemical reactivity:

  • Furan ring: A five-membered aromatic heterocycle containing an oxygen atom

  • Thiophene ring: A five-membered aromatic heterocycle containing a sulfur atom

  • Carbonyl group: Connecting the furan and thiophene rings

  • Aminomethyl group: A primary amine attached to the thiophene via a methylene bridge

The presence of these electron-rich heterocycles contributes to the compound's unique electronic properties, which can influence its behavior in chemical reactions and biological systems.

Synthetic Approaches

General Synthetic Routes

The synthesis of [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine typically involves multi-step organic reactions. Based on synthetic approaches for similar compounds, several methodologies can be adapted for its preparation.

Microwave-Assisted Synthesis

Microwave irradiation has proven effective for synthesizing heterocyclic compounds similar to [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine. This approach offers advantages including reduced reaction times, improved yields, and environmentally friendly conditions .

The general procedure involves:

  • Preparation of appropriate thiophene and furan precursors

  • Coupling reaction to form the carbonyl bridge

  • Introduction of the aminomethyl group

For example, in related compounds, microwave irradiation (600W) has been used to facilitate reactions with significantly shorter reaction times compared to conventional heating methods .

Conventional Synthesis via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent another viable approach for synthesizing [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine. The synthesis would likely involve:

  • Preparation of 5-(furan-2-yl)thiophene-2-carbaldehyde as an intermediate

  • Conversion of the aldehyde to an amine via reductive amination

Key Precursors and Intermediates

A key intermediate in the synthesis pathway would be 5-(furan-2-yl)thiophene-2-carbaldehyde (C₉H₆O₂S), which has been documented with CAS number 868755-64-0 . This aldehyde intermediate can be converted to the target amine through reductive amination procedures.

IntermediateMolecular FormulaMolecular Weight
5-(Furan-2-yl)thiophene-2-carbaldehydeC₉H₆O₂S178.21 g/mol
[5-(Furan-2-carbonyl)thiophen-2-yl]methanamineC₁₀H₉NO₂S207.25 g/mol

Chemical Reactivity

Oxidation Reactions

Based on the reactivity of related heterocyclic compounds, [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine would be expected to undergo various oxidation reactions:

Ring Oxidation

Both the furan and thiophene rings in this compound are susceptible to oxidation under appropriate conditions. Oxidation of furan rings typically occurs more readily than thiophene rings due to the higher electron density.

Amine Oxidation

The primary amine group can undergo oxidation to form nitro or imine intermediates when treated with oxidizing agents such as hydrogen peroxide or oxygen radicals.

Reduction Reactions

The compound contains several functional groups susceptible to reduction:

  • Carbonyl reduction: The ketone moiety can be reduced to a secondary alcohol

  • Furan and thiophene ring reduction: Both heterocyclic rings can undergo catalytic hydrogenation

For example, catalytic hydrogenation using Pd/C or Raney nickel could convert the furan ring to tetrahydrofuran derivatives, enhancing stability.

Compound TypeCancer Cell LineIC₅₀ RangeReference
2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivativesVarious human cancer lines2.6-18 nM
Furan-thiophene heterocyclic compoundsHEK293, HepG2>100 μM

Structure-Activity Relationships

The biological activity of [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine and related compounds is influenced by several structural factors:

  • Position of the amino group: The location of the amino group significantly affects the biological activity. Studies on benzo[b]thiophene derivatives have shown that repositioning the amino group from the thiophene part to the benzene portion of the molecule can increase antiproliferative activity by 11-67 fold .

  • Furan vs. thiophene core: Research on p300 HAT inhibitors has shown that compounds with thiophene cores generally exhibit better activity compared to furan analogs. For example, furan analogs demonstrated IC₅₀ values of 4.9 and 3.0 μM, significantly less active than their thiophene counterparts .

Analytical Characterization

Spectroscopic Analysis

Characterization of [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine and related compounds typically involves various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR would show characteristic signals for:

  • Furan ring protons (typically δ 6.0-7.5 ppm)

  • Thiophene ring protons (typically δ 6.5-7.5 ppm)

  • Aminomethyl protons (typically δ 3.5-4.0 ppm)

  • Amine protons (typically δ 1.5-2.5 ppm, broad signal)

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • N-H stretching (3300-3500 cm⁻¹)

  • C=O stretching (1650-1700 cm⁻¹)

  • C=C aromatic stretching (1400-1600 cm⁻¹)

  • C-O-C stretching (1050-1150 cm⁻¹)

  • C-S-C stretching (600-700 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis and purification of heterocyclic compounds like [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine.

Comparison with Similar Compounds

Structural Analogs

Several structurally related compounds provide insight into the potential properties of [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine:

CompoundStructural DifferencePotential Impact
[5-(Furan-2-yl)furan-2-yl]methanamineContains two furan rings instead of furan-thiopheneLikely higher electron density, possibly different biological activity profile
[5-(Furan-2-yl)thiophene-2-carbaldehydeContains aldehyde instead of aminomethyl groupDifferent reactivity pattern, precursor for synthesis
[5-(Furan-2-carbonyl)thiophen-2-yl]methanolContains hydroxyl instead of amino groupDifferent hydrogen bonding pattern, altered solubility

Functional Differences

The aminomethyl group in [5-(Furan-2-carbonyl)thiophen-2-yl]methanamine provides distinct advantages over related compounds:

  • Improved water solubility: The primary amine enhances aqueous solubility compared to non-amino analogs

  • Additional reaction site: The amine group serves as a handle for further functionalization

  • Hydrogen bonding capabilities: The amino group can form hydrogen bonds with biological targets, potentially enhancing binding affinity

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